2,6-二甲基苄胺

概述

描述

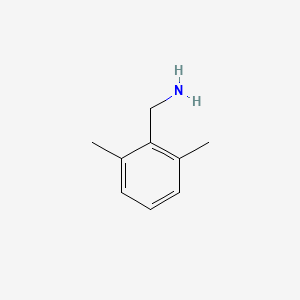

2,6-Dimethylbenzylamine is an organic compound with the molecular formula C₉H₁₃N. It consists of a benzyl group attached to a dimethylamino functional group. This compound is a colorless liquid and is primarily used as a catalyst in the formation of polyurethane foams and epoxy resins .

科学研究应用

2,6-Dimethylbenzylamine has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in the synthesis of polyurethane foams and epoxy resins.

Biology: It is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.

Industry: It is used in the production of coatings, adhesives, and sealants.

作用机制

Target of Action

2,6-Dimethylbenzylamine is an organic compound with the formula C6H5CH2N(CH3)2 . The molecule consists of a benzyl group, C6H5CH2, attached to a dimethylamino functional group . It is primarily used as a catalyst for the formation of polyurethane foams and epoxy resins . Therefore, its primary targets are the components involved in these reactions.

Mode of Action

The mode of action of 2,6-Dimethylbenzylamine involves its interaction with its targets to facilitate the formation of polyurethane foams and epoxy resins . As a tertiary amine, it acts as a catalyst to enhance the curing process of epoxy resins and also catalyzes the reaction in the formation of polyurethane foams .

Biochemical Pathways

The biochemical pathways affected by 2,6-Dimethylbenzylamine are primarily those involved in the formation of polyurethane foams and epoxy resins . The compound interacts with the components of these materials, facilitating their reaction and formation. The downstream effects include the successful formation of these materials, which have various applications in industries such as construction, automotive, and more .

Pharmacokinetics

It is known to be a high gi absorption and bbb permeant compound . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties can impact the bioavailability of 2,6-Dimethylbenzylamine.

Result of Action

The result of the action of 2,6-Dimethylbenzylamine is the successful formation of polyurethane foams and epoxy resins . These materials have various applications, including insulation, coatings, adhesives, sealants, and more .

Action Environment

The action of 2,6-Dimethylbenzylamine can be influenced by environmental factors. For instance, its storage conditions can affect its stability and efficacy. It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . Furthermore, it is a flammable liquid and its handling and use must be done with caution to prevent fire hazards .

生化分析

Biochemical Properties

It is known to be used in proteomics research , suggesting that it may interact with proteins and other biomolecules in the context of protein expression and analysis.

Cellular Effects

Given its use in proteomics research , it may influence cellular processes related to protein expression and analysis.

Molecular Mechanism

As a biochemical used in proteomics research , it may interact with biomolecules at the molecular level, potentially influencing protein expression and analysis.

准备方法

Synthetic Routes and Reaction Conditions: 2,6-Dimethylbenzylamine can be synthesized through various methods. One common method is the Eschweiler-Clarke reaction, which involves the methylation of benzylamine using formic acid and formaldehyde . Another method involves the nucleophilic substitution of benzyl chloride with dimethylamine .

Industrial Production Methods: In industrial settings, 2,6-Dimethylbenzylamine is often produced using transition metal-catalyzed reactions. For example, benzylamine can be reacted with carbon monoxide and methanol in the presence of a metal catalyst to yield 2,6-Dimethylbenzylamine . This method is efficient but requires high temperature and pressure conditions.

化学反应分析

Types of Reactions: 2,6-Dimethylbenzylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It undergoes nucleophilic substitution reactions, particularly with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Alkyl halides like hexyl bromide are commonly used in substitution reactions.

Major Products:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Quaternary ammonium salts.

相似化合物的比较

- N,N-Dimethylbenzylamine

- N-Methylbenzylamine

- Benzylamine

Comparison: 2,6-Dimethylbenzylamine is unique due to the presence of two methyl groups on the benzyl ring, which enhances its steric hindrance and affects its reactivity compared to other similar compounds. For instance, N,N-Dimethylbenzylamine lacks the additional methyl groups, making it less sterically hindered and more reactive in certain reactions .

生物活性

2,6-Dimethylbenzylamine (DMBA) is an organic compound that has garnered attention for its diverse biological activities and potential applications in pharmacology and toxicology. This article explores the biological activity of DMBA, focusing on its pharmacokinetics, metabolism, effects on various biological systems, and potential therapeutic applications.

Pharmacokinetics

Absorption and Metabolism

DMBA is well-absorbed following oral administration in animal models. Its bioavailability is influenced by first-pass metabolism, primarily occurring in the liver through cytochrome P450 enzymes. This metabolic process leads to the formation of various metabolites, some of which exhibit toxic or bioactive properties. Notably, metabolites such as 4-methylaminophenol and 2-aminophenol have been identified in blood and urine samples following administration .

Excretion

The primary route of excretion for DMBA and its metabolites is through urine, with a minor fraction eliminated via feces. Studies indicate that detectable metabolites appear in the bloodstream shortly after administration, with peak concentrations reached within 30 minutes to two hours .

Biological Effects

Nervous System Effects

Research indicates that DMBA may influence neurotransmitter levels, particularly serotonin and dopamine, which can affect mood and behavior. This suggests potential implications for mood disorders or neuropharmacological applications .

Anti-inflammatory Properties

Preliminary studies have suggested that DMBA possesses anti-inflammatory properties. However, further research is necessary to substantiate these claims and elucidate the underlying mechanisms .

Toxicological Studies

Toxicological assessments have highlighted several adverse effects associated with DMBA exposure:

- Methaemoglobin Formation : In studies involving intravenous administration to dogs and cats, methaemoglobin formation was noted at doses ranging from 24 to 92 mg/kg body weight. The formation of methaemoglobin can lead to decreased oxygen-carrying capacity in the blood .

- Histopathological Changes : High doses of DMBA resulted in significant histopathological changes in various organs, including kidney pigmentation and liver hyperplasia. These effects were dose-dependent, with severe outcomes observed at higher concentrations .

Case Studies

A notable study involved administering DMBA to rats at varying doses to assess its toxicokinetic profile and biological effects. The study reported:

- Dose-Dependent Toxicity : At doses exceeding 62 mg/kg body weight per day, rats exhibited increased haematopoietic cell numbers in the spleen and other organ abnormalities .

- No Observed Adverse Effect Level (NOAEL) : The study concluded that a NOAEL could not be determined due to the severity of observed lesions at all tested doses .

Summary of Findings

| Parameter | Observation |

|---|---|

| Absorption | Well-absorbed after oral administration; bioavailability affected by first-pass metabolism |

| Metabolism | Metabolized by cytochrome P450 enzymes; produces potentially toxic metabolites |

| Excretion | Primarily excreted via urine; metabolites detectable shortly after administration |

| Nervous System Effects | Influences serotonin and dopamine levels; potential implications for mood disorders |

| Anti-inflammatory Properties | Preliminary evidence suggests anti-inflammatory effects |

| Toxicity | Methaemoglobin formation; significant organ damage at high doses |

属性

IUPAC Name |

(2,6-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDBHFFKSQCNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504685 | |

| Record name | 1-(2,6-Dimethylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74788-82-2 | |

| Record name | 1-(2,6-Dimethylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。